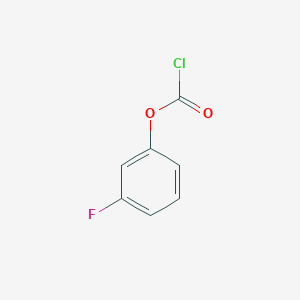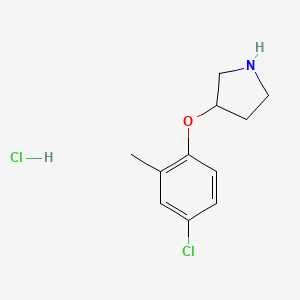
3-Fluorophenyl chloroformate
Vue d'ensemble
Description
3-Fluorophenyl chloroformate is an organic compound with the molecular formula C7H4ClFO2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its reactivity and is commonly used in the preparation of various chemical intermediates.
Mécanisme D'action
Mode of Action
3-Fluorophenyl chloroformate, like other chloroformates, is a reactive compound that can participate in nucleophilic substitution reactions. It can react with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonates, respectively . The fluorine atom in the phenyl ring can influence the reactivity of the chloroformate group, potentially enhancing its electrophilicity.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets within a biological system. Its reactivity with amines and alcohols suggests that it could modify proteins or other biomolecules, potentially altering their function . The exact effects would depend on the specific context and the molecules targeted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles such as amines and alcohols in the environment would likely lead to rapid reaction and potential degradation of the compound . Additionally, factors such as pH and temperature could influence the compound’s reactivity and stability.
Méthodes De Préparation
3-Fluorophenyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with phosgene. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to control the exothermic nature of the reaction.
Industrial production of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
3-Fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example, the reaction with an amine (R-NH2) forms a carbamate (R-NH-CO-O-Ph-F) and hydrochloric acid.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-fluorophenol, carbon dioxide, and hydrochloric acid.
Reaction with Carboxylic Acids: It reacts with carboxylic acids to form mixed anhydrides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include bases like pyridine and triethylamine, and solvents such as dichloromethane and tetrahydrofuran. The major products formed depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
3-Fluorophenyl chloroformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the 3-fluorophenyl group into various molecules, which can alter the physical and chemical properties of the resulting compounds.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its reactivity allows for the formation of complex molecules with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties, such as increased thermal stability or altered solubility.
Bioconjugation: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Comparaison Avec Des Composés Similaires
3-Fluorophenyl chloroformate is similar to other chloroformates, such as methyl chloroformate and benzyl chloroformate. it is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the reactivity and properties of the compound.
Methyl Chloroformate: A simpler chloroformate used in organic synthesis, but lacks the fluorine atom, making it less reactive in certain contexts.
Benzyl Chloroformate: Used for introducing the benzyl protecting group in organic synthesis, but again, lacks the fluorine atom, which can affect its reactivity and stability.
The presence of the fluorine atom in this compound can enhance its reactivity and alter the electronic properties of the phenyl ring, making it a valuable reagent in specific synthetic applications.
Propriétés
IUPAC Name |
(3-fluorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEYPDNYJMIKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)

![Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1440800.png)
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
![4-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1440802.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1440803.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B1440809.png)

![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)

